molecular formula C18H11BrF2N6OS B11268720 4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide

Cat. No.: B11268720
M. Wt: 477.3 g/mol
InChI Key: VRNGLDIRQBQFAT-UHFFFAOYSA-N
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Description

4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a bromine atom, difluorophenyl group, triazole ring, thiadiazole ring, and a benzamide moiety

Preparation Methods

The synthesis of 4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the core triazole and thiadiazole rings, followed by the introduction of the bromine and difluorophenyl groups. The final step involves the formation of the benzamide moiety.

    Triazole and Thiadiazole Ring Formation: The triazole ring can be synthesized through a cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition. The thiadiazole ring is typically formed through the reaction of a thiosemicarbazide with a suitable electrophile.

    Introduction of Bromine and Difluorophenyl Groups: The bromine atom can be introduced via bromination reactions, while the difluorophenyl group can be added through nucleophilic aromatic substitution reactions.

    Formation of Benzamide Moiety: The final step involves the coupling of the intermediate compound with a benzoyl chloride derivative to form the benzamide moiety.

Chemical Reactions Analysis

4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the bromine and difluorophenyl sites. Common reagents include sodium methoxide and potassium tert-butoxide.

    Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids.

Scientific Research Applications

4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

4-bromo-N-{3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide can be compared with other similar compounds, such as:

    4-bromo-1,2-difluorobenzene: This compound shares the bromine and difluorophenyl groups but lacks the triazole and thiadiazole rings.

    N-(4-fluorophenyl)-2-bromobenzamide: This compound has a similar benzamide moiety but differs in the position of the bromine and fluorine atoms.

    Methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl)benzoate: This compound contains a difluorophenyl group and a bromine atom but has a different functional group arrangement.

Properties

Molecular Formula

C18H11BrF2N6OS

Molecular Weight

477.3 g/mol

IUPAC Name

4-bromo-N-[3-[1-(2,5-difluorophenyl)-5-methyltriazol-4-yl]-1,2,4-thiadiazol-5-yl]benzamide

InChI

InChI=1S/C18H11BrF2N6OS/c1-9-15(24-26-27(9)14-8-12(20)6-7-13(14)21)16-22-18(29-25-16)23-17(28)10-2-4-11(19)5-3-10/h2-8H,1H3,(H,22,23,25,28)

InChI Key

VRNGLDIRQBQFAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=C(C=CC(=C2)F)F)C3=NSC(=N3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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